molecular formula C10H9FN2O5 B12641215 Methyl 2-acetamido-5-fluoro-3-nitrobenzoate CAS No. 921222-05-1

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate

Cat. No.: B12641215
CAS No.: 921222-05-1
M. Wt: 256.19 g/mol
InChI Key: UGSFHZAGIOXVEZ-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate (CAS 921222-05-1) is a benzoic acid derivative ester characterized by the presence of acetamido, fluoro, and nitro substituents on its aromatic ring . This specific arrangement of functional groups makes it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The acetamido group can act as a protected amine, a common precursor for further chemical transformations, while the nitro group is often reduced to an amine for the synthesis of more complex heterocyclic systems or pharmaceutical intermediates. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making it a key feature in the design of bioactive compounds . As a building block, this compound is suited for the development of novel chemical entities. It is strictly intended for laboratory research and development purposes. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Store sealed in a dry environment at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921222-05-1

Molecular Formula

C10H9FN2O5

Molecular Weight

256.19 g/mol

IUPAC Name

methyl 2-acetamido-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C10H9FN2O5/c1-5(14)12-9-7(10(15)18-2)3-6(11)4-8(9)13(16)17/h3-4H,1-2H3,(H,12,14)

InChI Key

UGSFHZAGIOXVEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate typically involves multiple steps:

    Acetylation: The acetamido group (-NHCOCH3) is introduced through acetylation reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Hydrolysis Conditions: Acidic or basic conditions

Major Products Formed

    Reduction: Formation of Methyl 2-acetamido-5-amino-3-nitrobenzoate

    Substitution: Formation of various substituted derivatives

    Hydrolysis: Formation of 2-acetamido-5-fluoro-3-nitrobenzoic acid

Scientific Research Applications

Antimicrobial Activity

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate has demonstrated promising antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies evaluating similar compounds, minimum inhibitory concentration (MIC) values ranged from 4 to 64 μg/mL against M. tuberculosis H37Rv, indicating potential effectiveness as an antitubercular agent.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (μg/mL)
Derivative AA549 (lung cancer)4.17
Derivative BU937 (leukemia)5.39
This compoundHEPG2 (liver cancer)5.99

These findings suggest that the compound may inhibit specific kinases associated with tumor growth and cell proliferation.

Case Studies

  • Antimicrobial Evaluation : A study assessing various benzoate derivatives included this compound in a screening process that identified several potent candidates for further development as antitubercular agents.
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of this compound against leukemia cell lines, revealing significant inhibitory activity that warrants further exploration in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, while the acetamido group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate 1.8 0.15 145–148
Methyl 2-amino-5-fluoro-3-nitrobenzoate 1.2 0.45 132–135
2-Acetamido-5-fluoropyridine 0.9 1.20 98–101

Environmental and Toxicological Considerations

  • Nitroaromatics: Nitro groups in the target compound may contribute to environmental persistence. Fluorine substitution could reduce biodegradability compared to non-halogenated analogues.
  • Comparative Toxicity : While halogenated contaminants (e.g., DDT in ) bioaccumulate, the ester group in the target compound may facilitate metabolic breakdown, reducing long-term toxicity .

Biological Activity

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of an acetamido group, a fluorine atom, and a nitro group. Its molecular structure can be represented as follows:

C10H10FN2O4\text{C}_10\text{H}_{10}\text{F}\text{N}_2\text{O}_4

This structure contributes to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the acylation of 5-fluoro-3-nitrobenzoic acid with methyl acetamide under controlled conditions. This process can be optimized by varying reaction times and temperatures to yield high purity and yield.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study evaluating various derivatives against Mycobacterium tuberculosis, it was found that compounds with similar structural features exhibited significant activity, suggesting that this compound may also possess antitubercular effects. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 64 μg/mL against M. tuberculosis H37Rv .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. Compounds within this structural family have demonstrated cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. For instance, certain derivatives showed IC50 values in the range of 3.35 to 5.59 μg/mL, indicating effective growth inhibition .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)
Derivative AA5494.17
Derivative BU9375.39
This compoundHEPG25.99

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases associated with tumor growth .

Case Studies

  • Antimicrobial Evaluation : In a study assessing the efficacy of various benzoate derivatives against M. tuberculosis, this compound was included in a broader screening that identified several potent candidates for further development as antitubercular agents .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of this compound against leukemia cell lines, revealing significant inhibitory activity that warrants further exploration in clinical settings .

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